molecular formula C13H23NO4 B11857311 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B11857311
M. Wt: 257.33 g/mol
InChI Key: GESPPZGGIHXHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of free amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid involves the interaction of its functional groups with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((tert-Butoxycarbonyl)amino)methyl)-2,2-dimethylcyclobutanecarboxylic acid is unique due to its cyclobutane ring structure, which imparts rigidity and distinct steric properties compared to other Boc-protected compounds.

Properties

IUPAC Name

2,2-dimethyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-8-6-9(10(15)16)13(8,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESPPZGGIHXHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)O)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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